An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Mentholate
An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Mentholate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium mentholate, the sodium salt of menthol (B31143), is a versatile chemical compound with significant applications in organic synthesis and a subject of interest in pharmacological research. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological pathways.
Chemical Identity and Structure
Sodium mentholate is an alkoxide derived from menthol. The chemical structure is characterized by the menthyl group, a substituted cyclohexane (B81311) ring, with a sodium cation ionically bonded to the oxygen atom. The most common isomer is derived from naturally occurring (-)-menthol, which has the (1R,2S,5R) configuration.
Table 1: Chemical Identifiers for Sodium Mentholate
| Identifier | Value | Source |
| IUPAC Name | sodium;(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-olate | [1] |
| CAS Number | 19321-38-1 | [2] |
| Molecular Formula | C₁₀H₁₉NaO | [2] |
| Molecular Weight | 178.25 g/mol | [1] |
| Canonical SMILES | CC1CCC(C(C1)[O-])C(C)C.[Na+] | [3] |
| Isomeric SMILES | C[C@@H]1CC--INVALID-LINK--[O-]">C@HC(C)C.[Na+] | [3] |
| InChI Key | HTMDLQGFGSQOLM-YMQJAAJZSA-N | [1] |
Physicochemical Properties
Sodium mentholate is a white crystalline solid at room temperature.[4] It is a strong base, a property characteristic of alkoxides. The pKa of the parent alcohol, menthol, is approximately 15.9 in aqueous solution, indicating that sodium mentholate is a significantly stronger base than hydroxide (B78521).[5]
Table 2: Physicochemical Properties of Sodium Mentholate
| Property | Value | Source |
| Appearance | White crystalline solid | [4] |
| Melting Point | Data not consistently available; varies with purity | [3][6] |
| Boiling Point | 222 °C at 760 mmHg | [7][8] |
| Flash Point | 86.7 °C | [7][8] |
| Solubility | Miscible with water, ethanol (B145695), and methanol (B129727); Insoluble in non-polar solvents like hexane. | [4] |
| Vapor Pressure | 0.0214 mmHg at 25 °C | [8] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of sodium mentholate is expected to be similar to that of menthol, with shifts influenced by the deprotonation of the hydroxyl group. The proton on the carbon bearing the oxygen (C1-H) would likely experience an upfield shift due to the increased electron density from the negatively charged oxygen. The other protons on the cyclohexane ring and the isopropyl and methyl groups would show complex multiplets.
¹³C NMR Spectroscopy (Predicted)
In the ¹³C NMR spectrum, the carbon atom bonded to the oxygen (C1) is expected to show a significant downfield shift compared to menthol due to the direct attachment to the electronegative oxygen and the ionic character of the Na-O bond. The chemical shifts of the other carbons in the cyclohexane ring and the alkyl substituents would be less affected.
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum of sodium mentholate would be characterized by the absence of the broad O-H stretching band typically observed for alcohols (around 3200-3600 cm⁻¹). The spectrum would be dominated by C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-O stretching, which is expected to be a strong band. The C-O stretch in sodium mentholate would likely appear at a different wavenumber compared to menthol due to the change in bond character. For comparison, the C-O stretch in sodium ethoxide is a strong peak.[9]
Synthesis and Purification
Laboratory Synthesis
Sodium mentholate is typically synthesized by the reaction of menthol with a strong base, such as sodium metal or sodium hydroxide, in an appropriate solvent.[10]
Materials:
-
(-)-Menthol (15.63 g, 0.1 mol)
-
Sodium metal (2.30 g, 0.1 mol) or Sodium hydroxide (4.00 g, 0.1 mol)
-
Anhydrous ethanol or methanol (100 mL)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure (using Sodium Metal):
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add small pieces of sodium metal (2.30 g) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely.
-
Once all the sodium has reacted, add (-)-menthol (15.63 g) to the sodium ethoxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours to ensure complete reaction.
-
Allow the solution to cool to room temperature. The sodium mentholate can be used as a solution or the solvent can be removed under reduced pressure to obtain the solid product.
Procedure (using Sodium Hydroxide):
-
Dissolve (-)-menthol (15.63 g) and sodium hydroxide (4.00 g) in ethanol or methanol (100 mL) in a round-bottom flask.
-
Heat the mixture to reflux with stirring for 4-6 hours.[10]
-
The water formed during the reaction can be removed by azeotropic distillation if a non-alcoholic solvent like toluene (B28343) is used, or the product can be isolated by removal of the alcohol solvent.
Purification
Crude sodium mentholate can be purified by recrystallization.
Materials:
-
Crude sodium mentholate
-
A suitable solvent system (e.g., a mixture of a good solvent like ethanol and a poor solvent like hexane)
-
Erlenmeyer flask
-
Heating source
-
Ice bath
Procedure:
-
Dissolve the crude sodium mentholate in a minimum amount of a hot, good solvent (e.g., ethanol).
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Slowly add a poor solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of the cold poor solvent.
-
Dry the crystals under vacuum.
Applications in Chemical Synthesis
Nucleophilic Reagent
Sodium mentholate is a strong nucleophile and is used in various organic substitution reactions to introduce the menthoxy group into molecules.[10] It readily reacts with alkyl halides, tosylates, and other electrophiles.
Figure 1. Nucleophilic substitution reaction with sodium mentholate.
Chiral Auxiliary
The chiral menthyl group can be used as a chiral auxiliary to control the stereochemistry of reactions. While sodium mentholate itself is a base, menthol-derived esters are commonly used in asymmetric synthesis, such as in Diels-Alder reactions. The bulky menthyl group effectively blocks one face of the dienophile, leading to a high degree of stereoselectivity.
Figure 2. Workflow for an asymmetric Diels-Alder reaction using a menthol-derived chiral auxiliary.
Biological Activity and Signaling Pathways
The menthol moiety of sodium mentholate is known to activate the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold.
TRPM8 Activation Pathway
Activation of the TRPM8 channel by agonists like menthol (and by extension, the menthoxide ion) leads to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the sensory neuron and initiates a signal that is transmitted to the brain and perceived as a cooling sensation. The activation is also modulated by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP₂).
Figure 3. Simplified signaling pathway of TRPM8 activation by sodium mentholate.
Safety and Handling
Sodium mentholate is a corrosive and flammable solid. It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. It is reactive with water and should be stored in a dry, inert atmosphere.
Table 3: GHS Hazard Information for Sodium Mentholate
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Danger | H314: Causes severe skin burns and eye damage. |
Conclusion
Sodium mentholate is a valuable chemical with established utility in organic synthesis and potential applications in pharmacology due to the biological activity of the menthol moiety. This guide has provided a detailed overview of its chemical and physical properties, methods for its preparation and purification, and its roles in chemical reactions and biological pathways. Further research to fully characterize its physicochemical properties and explore its applications is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. sodium mentholate CAS#: 19321-38-1 [m.chemicalbook.com]
- 3. Buy Sodium mentholate (EVT-1190642) | 19321-38-1 [evitachem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sodium mentholate|lookchem [lookchem.com]
- 9. Sodium ethoxide(141-52-6) IR Spectrum [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
